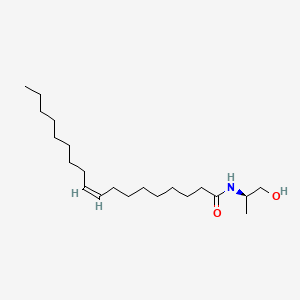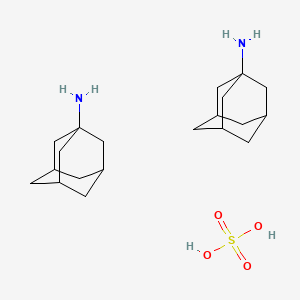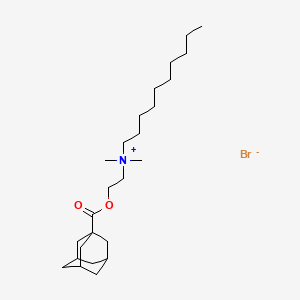
3,6,9,12-Tetraoxatetradecane-1,14-diamin
Übersicht
Beschreibung
Amino-PEG4-C2-Amin ist eine Verbindung, die zur Klasse der Polyethylenglykol (PEG)-Derivate gehört. Sie zeichnet sich durch das Vorhandensein von zwei Aminogruppen an beiden Enden einer PEG-Kette aus, die aus vier Ethylenglykoleinheiten besteht. Diese Verbindung wird aufgrund ihrer Fähigkeit, mit Carbonsäuren, aktivierten N-Hydroxysuccinimidestern (NHS) und Carbonylgruppen (Ketonen und Aldehyden) zu reagieren, häufig als Vernetzer in verschiedenen chemischen und biologischen Anwendungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Amino-PEG4-C2-Amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vernetzer und Kupplungsmittel bei der Synthese komplexer Moleküle und Polymere verwendet.
Wirkmechanismus
Der Wirkmechanismus von Amino-PEG4-C2-Amin beinhaltet seine Fähigkeit, stabile kovalente Bindungen mit verschiedenen funktionellen Gruppen zu bilden. Die Aminogruppen an beiden Enden der PEG-Kette können mit Carbonsäuren, aktivierten NHS-Estern und Carbonylgruppen reagieren und Amid- oder Iminbindungen bilden. Diese Reaktivität ermöglicht es der Verbindung, als vielseitiger Vernetzer und Kupplungsmittel zu fungieren, die Bildung komplexer Molekülstrukturen zu erleichtern und die Eigenschaften von Biomolekülen und Materialien zu verbessern .
Wirkmechanismus
Target of Action
3,6,9,12-Tetraoxatetradecane-1,14-diamine, also known as Amino-PEG4-Amine, is a versatile crosslinker that contains two amino groups . These amino groups are reactive with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making them the primary targets of this compound .
Mode of Action
The compound interacts with its targets through chemical reactions. Specifically, the amino groups on the compound can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls. This interaction results in the formation of stable linkages, effectively crosslinking the target molecules .
Result of Action
The primary result of the action of 3,6,9,12-Tetraoxatetradecane-1,14-diamine is the formation of stable linkages between target molecules. This can lead to changes in the molecular structure and function of the targets, potentially influencing various cellular processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the pH and temperature of the reaction environment can affect the compound’s reactivity and the efficiency of the crosslinking process.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Amino-PEG4-C2-Amin kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode umfasst die Reaktion von PEG mit einer Diaminverbindung. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei Lösungsmittel wie Wasser, Dimethylsulfoxid (DMSO), Dichlormethan (DCM) oder Dimethylformamid (DMF) verwendet werden. Die Reaktion wird häufig durch Kupplungsmittel wie N,N’-Dicyclohexylcarbodiimid (DCC) oder N-Ethyl-N’-(3-Dimethylaminopropyl)carbodiimid (EDC) katalysiert .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von Amino-PEG4-C2-Amin die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Produktqualität zu gewährleisten. Die Verbindung wird dann durch Techniken wie Säulenchromatographie oder Umkristallisation gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Amino-PEG4-C2-Amin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Aminogruppen können mit Carbonsäuren, aktivierten NHS-Estern und Carbonylgruppen reagieren, um Amid- oder Iminbindungen zu bilden
Oxidations- und Reduktionsreaktionen: Die Aminogruppen können zu Nitroso- oder Nitroverbindungen oxidiert werden, während Reduktionsreaktionen Carbonylgruppen zu Alkoholen umwandeln können.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen mit anderen PEG-Derivaten oder Biomolekülen teilnehmen, wodurch ihre Verwendung in der Biokonjugation und Wirkstoffabgabe verbessert wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Amino-PEG4-C2-Amin verwendet werden, umfassen:
- Carbonsäuren und ihre Derivate
- Aktivierte NHS-Ester
- Carbonylverbindungen (Ketone und Aldehyde)
- Kupplungsmittel wie DCC und EDC
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit Amino-PEG4-C2-Amin gebildet werden, umfassen Amide, Imine und verschiedene konjugierte Biomoleküle. Diese Produkte werden häufig in Wirkstoffabgabesystemen, Biokonjugation und Oberflächenmodifikationsanwendungen eingesetzt .
Vergleich Mit ähnlichen Verbindungen
Amino-PEG4-C2-Amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Amino-PEG4-Amin: Ähnliche Struktur, aber es fehlt der zusätzliche zweikohlenstofflange Abstandshalter, wodurch es in bestimmten Anwendungen weniger flexibel ist.
Amino-PEG4-Alkin: Enthält eine Alkingruppe anstelle einer Aminogruppe, die Klickchemie-Reaktionen ermöglicht.
Amino-PEG4-Säure: Enthält eine Carbonsäuregruppe anstelle einer Aminogruppe, wodurch eine andere Reaktivität und Anwendung ermöglicht wird.
Die Einzigartigkeit von Amino-PEG4-C2-Amin liegt in seiner dualen Aminfunktionalität und dem Vorhandensein eines zweikohlenstofflangen Abstandshalters, der seine Flexibilität und Reaktivität in verschiedenen chemischen und biologischen Anwendungen erhöht .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZOPNLVYZYSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436676 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68960-97-4 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,14-Diamino-3,6,9,12-tetraoxatetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)
![(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B1664827.png)







![7-[[4-(4,7,10,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-ylmethyl)phenyl]methyl]-4,7,10,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B1664842.png)
